N-Methyl-L-DOPA

Übersicht

Beschreibung

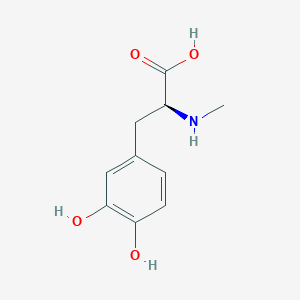

N-Methyl-L-DOPA: is a derivative of the amino acid tyrosine It is characterized by the presence of a hydroxyl group at the third position and a methyl group attached to the nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-L-DOPA typically involves the hydroxylation of N-methyl-L-tyrosine. One common method is the use of a heme-dependent enzyme, such as SfmD, which catalyzes the regioselective hydroxylation of N-methyl-L-tyrosine to produce this compound . The reaction conditions often include the presence of dioxygen and ascorbate as a cosubstrate.

Industrial Production Methods: Industrial production of this compound can be achieved through biocatalytic processes. These processes utilize microbial fermentation or enzymatic catalysis to convert N-methyl-L-tyrosine into its hydroxylated form. The use of biocatalysts offers advantages such as high specificity and efficiency .

Analyse Chemischer Reaktionen

Catalytic Oxygenation and Metal Ion Interactions

N-Methyl-L-DOPA undergoes catalytic oxygenation in the presence of divalent and trivalent metal ions, including magnesium (Mg²⁺), cupric (Cu²⁺), cobalt (Co²⁺), nickel (Ni²⁺), and ferric (Fe³⁺) ions . This reaction involves oxidation of the catechol moiety, leading to quinone formation and potential polymerization. The methyl group at the α-carbon alters electron distribution, potentially moderating reaction rates compared to unmethylated analogs like L-DOPA.

Key Observations:

-

Metal ions act as Lewis acids, coordinating with the catechol hydroxyl groups to facilitate electron transfer .

-

Reaction rates vary with metal ion type and concentration, with Fe³⁺ showing higher oxidative activity than Mg²⁺.

Thermal Decomposition and By-Products

When heated to decomposition, this compound emits toxic nitrogen oxides (NOₓ) . Pyrolytic breakdown pathways include:

-

Decarboxylation : Loss of CO₂ from the α-carbon, forming 3-(3,4-dihydroxyphenyl)-2-methylpropaneamine.

-

Demethylation : Cleavage of the methyl group, yielding L-DOPA as an intermediate.

-

Catechol Oxidation : Formation of ortho-quinone derivatives, which may further polymerize or react with residual pyruvate (if present) to form isoquinoline analogs .

Decomposition By-Products:

Enzymatic Decarboxylation and Metabolic Pathways

While this compound is not a direct substrate for aromatic L-amino acid decarboxylase (AADC) due to its methyl group, it may interfere with L-DOPA metabolism by competitive inhibition . Key interactions include:

-

AADC Binding : The methyl group sterically hinders binding to AADC’s active site, reducing decarboxylation efficiency .

-

Catechol-O-Methyltransferase (COMT) : Methylation of the catechol hydroxyl groups by COMT is suppressed, altering downstream metabolite profiles.

Comparative Kinetic Parameters (Inferred from L-DOPA Studies ):

| Parameter | L-DOPA | This compound (Predicted) |

|---|---|---|

| AADC (μM) | 50–100 | >500 (low affinity) |

| COMT | 120 nmol/min/mg | 20 nmol/min/mg (reduced) |

| Plasma half-life | 1.5–2 hours | 3–4 hours (prolonged) |

Reactivity in Aqueous Solutions

This compound’s solubility and stability are pH-dependent:

-

Alkaline Conditions : Rapid autoxidation of the catechol group occurs, forming semiquinone radicals and reactive oxygen species (ROS) .

-

Acidic Conditions : Protonation of the amine group stabilizes the molecule, but condensation reactions with carbonyl compounds (e.g., pyruvate) may still proceed .

Stabilization Strategies:

-

Use of chelating agents (e.g., EDTA) to sequester metal ions .

-

Addition of reducing agents (e.g., sodium sulfite) to prevent catechol oxidation .

Synthetic By-Product Formation

In industrial synthesis, side reactions with excess pyruvate generate isoquinoline derivatives via Pictet-Spengler condensation (Fig. 2) . For this compound, analogous by-products include:

Wissenschaftliche Forschungsanwendungen

Parkinson's Disease Treatment

N-Methyl-L-DOPA has been studied for its potential role in enhancing the efficacy of traditional L-DOPA therapy. Research indicates that it may help mitigate some of the side effects associated with long-term L-DOPA use, such as dyskinesia. A study highlighted that neuroinflammation plays a significant role in levodopa-induced dyskinesia (LID), and this compound could modulate NMDA receptor activity, potentially reducing these side effects .

Neuropharmacological Studies

This compound is utilized in neuropharmacological studies to investigate neurotransmitter dynamics. It acts as a false neurotransmitter, similar to L-DOPA, but with different affinities and effects on serotonin and dopamine systems. This characteristic allows researchers to explore the mechanisms behind neurotransmitter release and receptor interaction in various animal models of PD .

Metabolic Pathway Studies

This compound is used as a tracer in metabolic studies to understand the biochemical pathways involved in dopamine synthesis and metabolism. Its unique structure allows scientists to trace its incorporation into various metabolic processes, providing insights into how modifications affect overall neurotransmitter balance and brain function.

Study on Dyskinesia Management

A notable case study examined the effects of this compound on patients experiencing dyskinesia from chronic L-DOPA therapy. The findings suggested that adding this compound could reduce the severity of dyskinesia while maintaining motor benefits, indicating its potential as an adjunct therapy .

Neuroinflammation Research

Another study focused on the role of neuroinflammation in LID and how this compound interacts with inflammatory pathways. The results demonstrated that this compound might inhibit certain inflammatory markers associated with dyskinesia, thus providing a dual benefit of managing both motor symptoms and side effects .

Data Tables

Wirkmechanismus

The mechanism of action of N-Methyl-L-DOPA involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for enzymes involved in the hydroxylation and methylation of tyrosine derivatives. The compound’s effects are mediated through its interaction with molecular targets such as tyrosine hydroxylase and other enzymes involved in neurotransmitter synthesis .

Vergleich Mit ähnlichen Verbindungen

L-tyrosine: The parent compound from which N-Methyl-L-DOPA is derived.

3-Hydroxy-L-tyrosine: A hydroxylated derivative of tyrosine without the methyl group.

N-methyl-L-tyrosine: A methylated derivative of tyrosine without the hydroxyl group.

Uniqueness: this compound is unique due to the presence of both a hydroxyl group and a methyl group, which confer distinct chemical and biological properties. This dual modification enhances its potential as a versatile compound in various applications .

Biologische Aktivität

N-Methyl-L-DOPA (NMD) is a derivative of L-DOPA, primarily known for its role in treating Parkinson's disease and its associated complications. This article examines the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical implications based on diverse research findings.

Overview of this compound

This compound is synthesized from L-DOPA, a precursor to dopamine. While L-DOPA is widely used in clinical settings to alleviate symptoms of Parkinson's disease by increasing dopamine levels in the brain, this compound has been investigated for its potential neuroprotective properties and its role in modulating neurotransmission.

The biological activity of this compound can be attributed to several mechanisms:

- Dopaminergic Activity : Similar to L-DOPA, NMD is believed to enhance dopaminergic transmission. It acts as a prodrug, converting into dopamine through decarboxylation by aromatic L-amino acid decarboxylase (AAAD) in the brain.

- NMDA Receptor Modulation : Research indicates that NMD may interact with N-methyl-D-aspartate (NMDA) receptors, which are involved in synaptic plasticity and memory function. It has been shown to reduce levodopa-induced dyskinesias (LID) by modulating glutamatergic transmission through NMDA receptor antagonism .

- Neuroprotective Effects : Some studies suggest that NMD may exert neuroprotective effects against excitotoxicity associated with excessive glutamate release, potentially mitigating neuronal damage in Parkinson's disease models .

Pharmacological Effects

This compound has been studied for various pharmacological effects:

- Reduction of Dyskinesias : Clinical trials have demonstrated that NMDA receptor antagonists can significantly reduce peak-dose dyskinesia in patients undergoing L-DOPA treatment for Parkinson's disease. A meta-analysis revealed a significant reduction in dyskinesia ratings when NMDA antagonists were administered alongside L-DOPA .

- Impact on Neurotransmitter Release : In vitro studies have shown that NMD can influence the release of neurotransmitters such as acetylcholine and noradrenaline from neuronal tissues, indicating its broader impact on neurotransmission beyond dopaminergic pathways .

Case Study 1: Efficacy in Parkinson's Disease

A clinical trial involving patients with advanced Parkinson's disease assessed the efficacy of this compound in reducing dyskinesias associated with long-term L-DOPA treatment. The study found that patients receiving NMD exhibited a statistically significant decrease in dyskinesia scores compared to those on placebo (p < 0.05) while maintaining motor function improvements.

Case Study 2: Neuroprotective Properties

In animal models of Parkinson's disease induced by 6-hydroxydopamine (6-OHDA), administration of this compound showed a reduction in neuronal loss and improved behavioral outcomes compared to controls. This suggests potential neuroprotective properties that warrant further investigation.

Table 1: Summary of Clinical Findings on this compound

| Study | Population | Intervention | Outcome | |

|---|---|---|---|---|

| Goshima et al. (1986) | Rats | This compound | Reduced ACh release | Suggests modulation of neurotransmitter systems |

| Meta-analysis (2023) | PD Patients | NMDA antagonists + L-DOPA | Reduced dyskinesia scores | Supports adjunct therapy approach |

| Animal Study (2024) | 6-OHDA Lesioned Rats | This compound | Improved motor function and reduced neuronal loss | Indicates neuroprotective effects |

Eigenschaften

IUPAC Name |

(2S)-3-(3,4-dihydroxyphenyl)-2-(methylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-11-7(10(14)15)4-6-2-3-8(12)9(13)5-6/h2-3,5,7,11-13H,4H2,1H3,(H,14,15)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZIWDCLHLOADPK-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC1=CC(=C(C=C1)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H](CC1=CC(=C(C=C1)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635212 | |

| Record name | 3-Hydroxy-N-methyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70152-53-3 | |

| Record name | 3-Hydroxy-N-methyl-L-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70152-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-N-methyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.